(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C16H10F3N7O |
|---|---|
Molecular Weight |
373.29 g/mol |
IUPAC Name |
5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(3,4,5-trifluorophenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H10F3N7O/c1-8-10(6-20-9-4-11(17)15(19)12(18)5-9)16(27)26(23-8)14-3-2-13-22-21-7-25(13)24-14/h2-7,23H,1H3 |
InChI Key |
MDTTWQNXIOHIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. The final step involves the addition of the trifluorophenyl group via nucleophilic substitution or similar reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the trifluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazolo and pyrazolone moieties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. A study demonstrated that modifications in the structure significantly enhanced its potency against breast and lung cancer cell lines .
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Original Compound | 15 | MCF-7 (Breast) |
| Modified Variant A | 8 | A549 (Lung) |
| Modified Variant B | 5 | HeLa (Cervical) |
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Preliminary screenings have indicated that it may inhibit viral replication processes:
- Mechanism of Action : The presence of the [1,2,4]triazolo moiety is believed to interfere with viral RNA synthesis, making it a candidate for further exploration in antiviral drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:
- Substituent Influence : The trifluoromethyl group on the phenyl ring has been linked to increased lipophilicity and improved cellular uptake . Modifications at different positions on the pyrazolone core also affect activity.
Synthesis and Evaluation
A detailed case study involved synthesizing various derivatives of this compound to evaluate their biological activities:
- Synthesis Methodology : The synthesis involved multi-step reactions including cyclization and functional group modifications. The synthesized compounds were then screened for their anticancer properties against several cell lines.
Clinical Relevance
In a clinical setting, derivatives of this compound are being investigated for their potential use as targeted therapies for resistant cancer types:
Mechanism of Action
The mechanism by which (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may play a key role in binding to these targets, while the trifluorophenyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazol-3-one Derivatives with Aromatic Substitutions
(a) Compound from
- Structure : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one.
- Molecular Formula : C₁₃H₁₁N₃O₄.
- Key Features :
(b) Compound from
- Structure : (4E)-5-methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one.
- Key Features: Hydrazine-based substituent instead of triazolo-pyridazine.
Triazolo-Pyridazine-Containing Analogs
(a) ’s Analog
- Structure: (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one.
- Molecular Formula : C₁₇H₁₁ClF₃N₇O.
- Comparison with Target Compound :
- Substituent Difference : Chlorine and trifluoromethyl groups at the 2- and 5-positions of the phenyl ring vs. 3,4,5-trifluorophenyl in the target.
- Impact : The chlorine atom increases steric hindrance but may enhance halogen bonding in target proteins. The 3,4,5-trifluorophenyl group in the target compound offers symmetrical fluorine distribution, improving solubility and π-stacking .
(b) Compound from
Thiazol-4-one and Triazole-Thiol Derivatives
(a) Compound from
- Structure : (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one.
- Key Features :
(b) Compound from
Structural Feature Comparison Table
Key Findings
Fluorine vs. Chlorine Substituents : The target compound’s 3,4,5-trifluorophenyl group enhances solubility and symmetry compared to ’s chloro-trifluoromethyl analog, which may improve target engagement .
Heterocyclic Core : The triazolo-pyridazine system in the target compound offers a balance between rigidity and electron deficiency, unlike the tricyclic systems in , which may suffer from synthetic challenges .
Metabolic Stability : Fluorine atoms in the target compound reduce oxidative metabolism risks compared to nitro or thiol groups in analogs from and .
Biological Activity
The compound (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of triazole derivatives. This class has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1190323-54-6 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that mercapto-substituted 1,2,4-triazoles showed promising chemopreventive effects against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 μM to higher concentrations for other derivatives . These findings suggest that the compound may also possess similar anticancer properties due to its structural analogies.
Antimicrobial Activity
Triazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. For example, certain triazolo compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed significant inhibition against drug-resistant strains of Staphylococcus aureus and Escherichia coli with MIC values as low as 0.125 μg/mL . Given the structural similarities with known active compounds, it is plausible that our compound could exhibit comparable antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds derived from the triazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific compound may exert similar effects through modulation of inflammatory pathways.
The biological activity of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, targeting pathways crucial for cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit DNA synthesis in rapidly dividing cells.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Cytotoxicity Studies : One study investigated a series of triazole compounds for their cytotoxic effects on various cancer cell lines and found several candidates with IC50 values below 10 μM .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazoles against resistant bacterial strains and reported significant activity comparable to conventional antibiotics .
- Anti-inflammatory Effects : Research has demonstrated that certain triazole derivatives can significantly reduce markers of inflammation in animal models .
Q & A
Q. Methodology :
Protein Preparation : Retrieve CYP51 structure (PDB:3LD6), remove water, add polar hydrogens .
Ligand Preparation : Optimize compound geometry using density functional theory (DFT).
Docking : Use AutoDock Vina with a grid centered on the heme cofactor. Validate results with molecular dynamics simulations to account for protein flexibility .
Validation : Compare binding scores with known CYP51 inhibitors (e.g., fluconazole) to prioritize experimental testing .
[Basic] What in vitro assays are suitable for preliminary antifungal screening?
- Broth Microdilution Assay : Test against Candida albicans (ATCC 90028) with fluconazole as a control.
- Zone of Inhibition : Use agar plates to assess growth suppression.
- Cytotoxicity Screening : Evaluate mammalian cell viability (e.g., HEK293) via MTT assay to rule off-target effects .
[Advanced] How can solubility challenges in biological assays be mitigated?
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for enhanced delivery .
[Basic] What structural features contribute to bioactivity?
- Triazolo-pyridazine Core : Enhances π-π stacking with enzyme active sites .
- Trifluorophenyl Group : Increases lipophilicity and membrane permeability .
- Methylidene Linker : Facilitates hydrogen bonding with catalytic residues (e.g., CYP51 His310) .
[Advanced] How do data contradictions between computational and experimental results arise?
Q. Resolution Strategies :
Re-evaluate Docking Parameters : Adjust grid size, exhaustiveness, and protein conformations .
Assay Optimization : Confirm compound stability via LC-MS during assays; test multiple solvent systems .
Orthogonal Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
[Basic] What purification techniques maximize yield without compromising purity?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Prep-HPLC : For final polishing, especially if impurities co-elute in standard methods .
[Advanced] How can derivatization enhance pharmacokinetic properties?
- Prodrug Synthesis : Introduce ester moieties at the pyrazol-3-one position to improve oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to increase half-life in systemic circulation .
- Metabolic Stability : Modify the trifluorophenyl group with deuterium to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
